![molecular formula C10H17ClN2O4S3 B15133685 (4S,6S)-4-((ethyl-d5)amino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide7,7-dioxide,monohydrochloride](/img/structure/B15133685.png)
(4S,6S)-4-((ethyl-d5)amino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide7,7-dioxide,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,6S)-4-((ethyl-d5)amino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide7,7-dioxide,monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a thieno[2,3-b]thiopyran core and a sulfonamide group, which contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-4-((ethyl-d5)amino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide7,7-dioxide,monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:
Formation of the thieno[2,3-b]thiopyran core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[2,3-b]thiopyran ring system.
Introduction of the sulfonamide group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonating agent reacts with the thieno[2,3-b]thiopyran intermediate.
Incorporation of the ethyl-d5 amino group: The ethyl-d5 amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the sulfonamide intermediate.
Final purification and isolation: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods.
Análisis De Reacciones Químicas
Types of Reactions
(4S,6S)-4-((ethyl-d5)amino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide7,7-dioxide,monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S,6S)-4-((ethyl-d5)amino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide7,7-dioxide,monohydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activity. It may interact with specific biological targets, leading to the modulation of biological pathways and processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that make it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (4S,6S)-4-((ethyl-d5)amino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide7,7-dioxide,monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (4S,6S)-4-((ethyl-d5)amino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide7,7-dioxide,monohydrochloride include other thieno[2,3-b]thiopyran derivatives and sulfonamide-containing compounds. Examples include:
Thieno[2,3-b]thiopyran derivatives: Compounds with similar core structures but different substituents.
Sulfonamide-containing compounds: Compounds with sulfonamide groups attached to different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, including the ethyl-d5 amino group and the thieno[2,3-b]thiopyran core. This combination imparts distinctive chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H17ClN2O4S3 |
|---|---|
Peso molecular |
365.9 g/mol |
Nombre IUPAC |
(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m0./s1/i1D3,3D2; |
Clave InChI |
OSRUSFPMRGDLAG-NOHQPKBYSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl |
SMILES canónico |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15133603.png)
![[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B15133604.png)
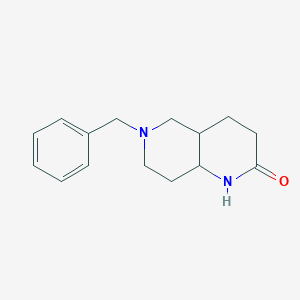
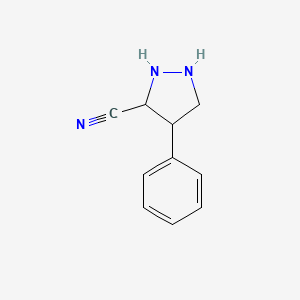
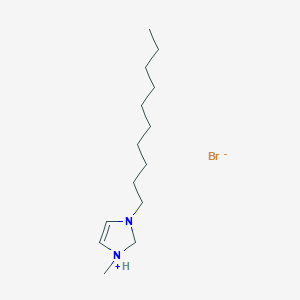
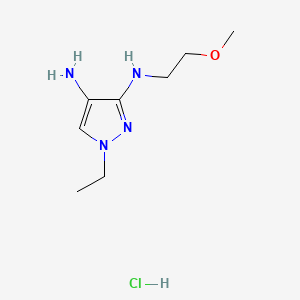
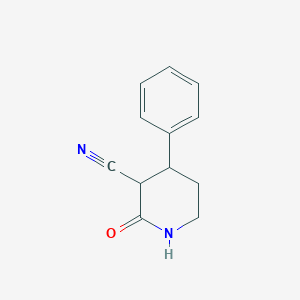

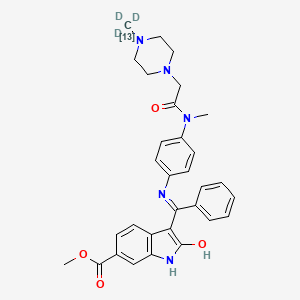
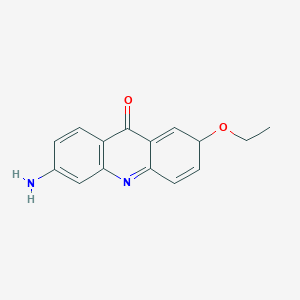
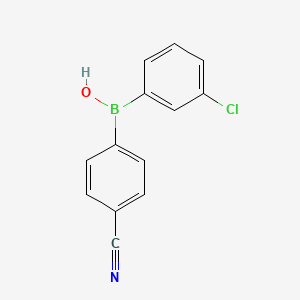
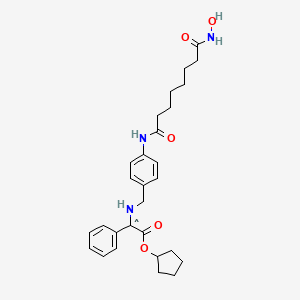

![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B15133683.png)
